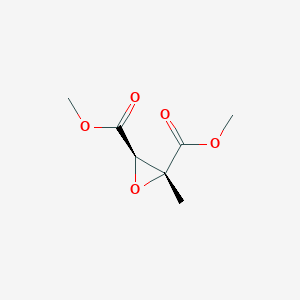

2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel-

Description

2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- is a chiral epoxide derivative Epoxides are three-membered cyclic ethers known for their high reactivity due to ring strain

Properties

IUPAC Name |

dimethyl (2R,3R)-2-methyloxirane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJAJAOTVFAFBN-MHTLYPKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](O1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- typically involves the epoxidation of a suitable precursor. One common method is the reaction of a dicarboxylic acid derivative with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of diols or other oxygenated products.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less sterically hindered carbon of the epoxide ring.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme-catalyzed reactions involving epoxides and their corresponding diols.

Medicine

Industry

Used in the production of polymers and resins, where its reactivity can be harnessed to create cross-linked materials with desirable properties.

Mechanism of Action

The compound exerts its effects primarily through its reactive epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by enzymes or occur under chemical conditions, targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

2,3-Epoxybutane: A simpler epoxide with similar reactivity but lacking the carboxylic ester groups.

2,3-Epoxypropyl acetate: Another epoxide with an ester group, but with different steric and electronic properties.

Biological Activity

2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester, (2R,3R)-rel- (CAS No. 53282-74-9) is a chiral epoxide derivative known for its significant biological activity and chemical reactivity. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties. This article examines its biological activity, including mechanisms of action and potential applications in medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 174.15 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : Approximately 199.4 °C at 760 mmHg

The biological activity of 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester is primarily attributed to its reactive epoxide ring. The strain in the three-membered ring makes it susceptible to nucleophilic attack, leading to various biochemical reactions:

- Nucleophilic Substitution : The epoxide can undergo ring-opening reactions with nucleophiles such as amines and thiols.

- Oxidation and Reduction : The compound may be oxidized to form diols or reduced to yield alcohols, which can further participate in biological processes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related compounds derived from epoxides. For instance, research on structurally similar compounds indicates that modifications can lead to enhanced activity against cancer cell lines, particularly multiple myeloma RPMI 8226 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the epoxide can significantly affect cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

The compound's epoxide functionality allows it to interact with various enzymes, potentially serving as a substrate or inhibitor. For example, enzyme-catalyzed reactions involving epoxides have been extensively studied in the context of drug metabolism and detoxification pathways .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives of oxirane compounds on RPMI 8226 cells using MTT assays. The results indicated that certain modifications led to IC values as low as 0.45 mg/mL for some derivatives, demonstrating significant antiproliferative activity .

| Compound | IC (mg/mL) | Cell Line |

|---|---|---|

| Compound A | 0.45 | RPMI 8226 |

| Compound B | Not effective | RPMI 8226 |

Mechanistic Insights

Molecular modeling simulations have been employed to understand how these compounds bind to target proteins involved in cell proliferation and survival pathways. Such studies provide insights into optimizing chemical structures for improved efficacy .

Applications in Medicinal Chemistry

The ability of 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester to serve as a versatile intermediate in organic synthesis makes it valuable in developing new therapeutic agents. Its reactivity allows for the creation of complex molecular architectures that can be tailored for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.